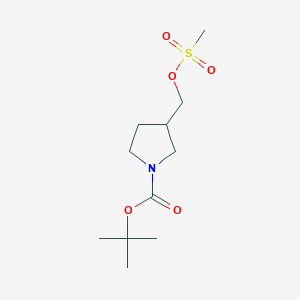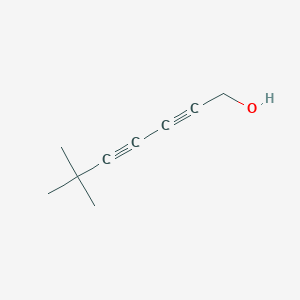
1,2,4-トリブロモベンゼン
概要
説明
1,2,4-Tribromobenzene is an organic compound with the molecular formula C6H3Br3. It is one of the three isomers of tribromobenzene, the others being 1,2,3-tribromobenzene and 1,3,5-tribromobenzene . This compound is characterized by three bromine atoms attached to a benzene ring at the 1, 2, and 4 positions. It appears as a colorless solid and is practically insoluble in water .
科学的研究の応用
1,2,4-Tribromobenzene has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of hyperbranched poly(p-phenylene ethynylenes), which are important in materials science.
Cross-Linking Reagent: It serves as a cross-linking reagent in various organic synthesis reactions, particularly in the formation of complex polymers.
Environmental Studies: The compound is studied for its environmental impact and behavior, including its solubility and partition coefficients.
作用機序
Target of Action
1,2,4-Tribromobenzene is a brominated derivative of benzene . It is primarily used in the synthesis of hyperbranched poly(p-phenylene ethynylenes) . The primary targets of 1,2,4-Tribromobenzene are the molecules involved in these synthesis reactions .
Mode of Action
1,2,4-Tribromobenzene interacts with its targets through chemical reactions. It is used as a cross-linking reagent during Pd-catalyzed cross-coupling of 2,5-diiodo-4-[(2-ethylhexyl)oxy]methoxybenzene and 1,4-diethynyl-2,5-bis-(octyloxy)benzene . The bromine atoms in 1,2,4-Tribromobenzene can be replaced by other groups in these reactions, enabling the formation of complex structures .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of hyperbranched poly(p-phenylene ethynylenes), suggesting that it may influence the pathways related to polymer synthesis .
Pharmacokinetics
Given its chemical structure and low solubility in water , it is likely that the compound has low bioavailability.
Result of Action
The primary result of 1,2,4-Tribromobenzene’s action is the formation of hyperbranched poly(p-phenylene ethynylenes) . Additionally, it has been reported that 1,2,4-Tribromobenzene can yield 1,4-dibromobenzene, 1,3-dibromobenzene, and 1,2-dibromobenzene upon photochemical dehalogenation in open-air solutions of acetonitrile .
Action Environment
The action of 1,2,4-Tribromobenzene can be influenced by various environmental factors. For instance, its photochemical dehalogenation is dependent on the presence of light and the solvent used . Furthermore, as a brominated compound, 1,2,4-Tribromobenzene may be subject to regulations due to potential environmental and health impacts .
生化学分析
Biochemical Properties
It is known that bromobenzenes can participate in various biochemical reactions
Cellular Effects
It has been observed that bromobenzenes can influence cell function
Molecular Mechanism
It is known that bromobenzenes can form a sigma-bond to the benzene ring, generating a positively charged intermediate
Temporal Effects in Laboratory Settings
It is known that bromobenzenes have certain thermophysical properties
Dosage Effects in Animal Models
It has been observed that bromobenzenes can cause increased liver-to-body weight ratio and hepatic microsomal enzyme induction in rats
Metabolic Pathways
It is known that bromobenzenes can participate in various metabolic reactions
Transport and Distribution
It is known that bromobenzenes can be transported and distributed within cells
Subcellular Localization
It is known that bromobenzenes can be localized within cells
準備方法
1,2,4-Tribromobenzene can be synthesized through various methods. One common laboratory method involves the bromination of benzene derivatives. For instance, the preparation of symmetrical tribromobenzene from aniline involves multiple steps, including the bromination of aniline to form 2,4,6-tribromoaniline, followed by its conversion to tribromobenzene . Industrial production methods typically involve the controlled bromination of benzene in the presence of a catalyst to ensure selective substitution at the desired positions .
化学反応の分析
1,2,4-Tribromobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other substituents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Cross-Coupling Reactions: It is used as a cross-linking reagent in palladium-catalyzed cross-coupling reactions, forming complex organic structures.
類似化合物との比較
1,2,4-Tribromobenzene is compared with its isomers and other brominated benzenes:
1,2,3-Tribromobenzene: This isomer has bromine atoms at the 1, 2, and 3 positions, leading to different reactivity and physical properties.
1,3,5-Tribromobenzene: With bromine atoms at the 1, 3, and 5 positions, this isomer exhibits unique symmetry and melting points compared to 1,2,4-tribromobenzene.
Other Brominated Benzenes: Compounds like 1,4-dibromobenzene and 1,2-dibromobenzene are also used in similar applications but differ in their bromine substitution patterns and resulting chemical behavior.
特性
IUPAC Name |
1,2,4-tribromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAJPSIPOULHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024346 | |
| Record name | 1,2,4-Tribromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-54-3 | |
| Record name | 1,2,4-Tribromobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Tribromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 615-54-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2,4-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Tribromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-tribromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-TRIBROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOE1KFC260 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















